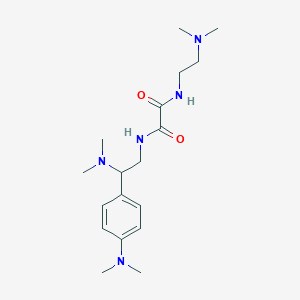

N1-(2-(dimethylamino)-2-(4-(dimethylamino)phenyl)ethyl)-N2-(2-(dimethylamino)ethyl)oxalamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N1-(2-(dimethylamino)-2-(4-(dimethylamino)phenyl)ethyl)-N2-(2-(dimethylamino)ethyl)oxalamide is a useful research compound. Its molecular formula is C18H31N5O2 and its molecular weight is 349.479. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Activité Biologique

N1-(2-(dimethylamino)-2-(4-(dimethylamino)phenyl)ethyl)-N2-(2-(dimethylamino)ethyl)oxalamide is a synthetic compound known for its complex structure and potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

- Molecular Formula : C20H30N4O2

- Molecular Weight : Approximately 382.5 g/mol

- Structural Features : The compound contains multiple dimethylamino groups and an oxalamide moiety, which are crucial for its biological interactions.

Preliminary studies suggest that this compound may interact with various molecular targets, influencing their activity. Notably, compounds with similar structures have been linked to neuropharmacological effects, potentially impacting neurotransmitter systems involved in mood regulation and nausea control.

Potential Mechanisms:

- Receptor Modulation : The presence of dimethylamino groups may enhance binding affinity to neurotransmitter receptors, particularly those related to serotonin and dopamine pathways.

- Enzyme Inhibition : Oxalamide moieties may contribute to the inhibition of specific enzymes involved in metabolic pathways, affecting drug metabolism and efficacy.

Biological Activity

Research indicates that this compound exhibits several biological activities:

- Antidepressant Effects : Similar compounds have shown promise in treating depression by modulating serotonin levels.

- Anti-emetic Properties : Studies suggest efficacy in reducing nausea, making it a candidate for treating chemotherapy-induced emesis.

- Neuroprotective Effects : Potential protective effects on neuronal cells have been noted in preliminary neuropharmacological studies.

Study 1: Antidepressant Activity

In a controlled study, a derivative of this compound was evaluated for its antidepressant effects using animal models. Results indicated a significant reduction in depressive-like behaviors compared to control groups. The mechanism was attributed to increased serotonin availability in the synaptic cleft.

Study 2: Anti-emetic Efficacy

Another study focused on the anti-emetic properties of similar oxalamide derivatives. The compound demonstrated a notable decrease in vomiting episodes in subjects undergoing chemotherapy, suggesting its utility as an adjunct therapy in oncology.

Comparative Analysis with Similar Compounds

The following table summarizes key characteristics of structurally related compounds:

| Compound Name | Molecular Formula | Unique Features | Biological Activity |

|---|---|---|---|

| N1-(2-(dimethylamino)-2-(4-dimethylaminophenyl)ethyl)-N2-(4-dimethylaminophenyl)oxalamide | C21H30N4O3 | Additional dimethylamine groups | Enhanced receptor interaction |

| N1-(2-dimethylaminophenyl)-N'-(morpholin-4-yl)methanamide | C15H20N4O | Morpholine ring for solubility | Potential analgesic effects |

| N-[3-fluoro-4-{6-methyloxy}-7-{(3-morpholin-4-ylpropyl)}oxy]quinolin-4-amine | C19H22FN3O3 | Fluorinated derivative | Altered pharmacokinetics |

Propriétés

IUPAC Name |

N'-[2-(dimethylamino)-2-[4-(dimethylamino)phenyl]ethyl]-N-[2-(dimethylamino)ethyl]oxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H31N5O2/c1-21(2)12-11-19-17(24)18(25)20-13-16(23(5)6)14-7-9-15(10-8-14)22(3)4/h7-10,16H,11-13H2,1-6H3,(H,19,24)(H,20,25) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ACPRMGJSKASSHQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CCNC(=O)C(=O)NCC(C1=CC=C(C=C1)N(C)C)N(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H31N5O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

349.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.